

Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Ranolazine-d3*

Cat. No.: *B129258*

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An In-depth Overview of **Ranolazine-d3** and its Pivotal Role in Bioanalytical Research

Introduction

Ranolazine-d3 is the deuterated analog of Ranolazine, an anti-anginal medication used to treat chronic stable angina. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to Ranolazine. This key characteristic makes **Ranolazine-d3** an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Ranolazine in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of **Ranolazine-d3**, its research applications, and detailed experimental protocols for its use.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological samples like plasma, variations in sample preparation and instrument response can lead to inaccurate measurements. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and quality control sample. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach corrects for variations in extraction efficiency, matrix

effects, and instrument drift, thereby significantly improving the accuracy and precision of the analytical method.

Deuterated compounds, such as **Ranolazine-d3**, are considered the gold standard for use as internal standards in mass spectrometry for several reasons:

- **Co-elution:** They have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects.
- **Similar Ionization Efficiency:** Their ionization behavior in the mass spectrometer's source is very similar to the analyte.
- **Mass Differentiation:** They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z).

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Ranolazine. The data for **Ranolazine-d3** is primarily related to its identity and use as an internal standard.

Table 1: Physicochemical Properties

Property	Ranolazine	Ranolazine-d3
Chemical Name	N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide	N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide
Molecular Formula	C ₂₄ H ₃₃ N ₃ O ₄	C ₂₄ H ₃₀ D ₃ N ₃ O ₄
Molecular Weight	427.54 g/mol	430.56 g/mol
CAS Number	95635-55-5	1054624-77-9
Appearance	White to off-white solid powder	White Solid
Solubility	Soluble in dichloromethane and methanol; very slightly soluble in water[1].	Soluble in Chloroform, Dichloromethane, Methanol[2].
Melting Point	120-124 °C	113-116 °C[2].

Table 2: Pharmacokinetic Parameters of Ranolazine (Extended-Release Formulation)

Parameter	Value
Bioavailability	35% to 50%[3]
Time to Peak Plasma Concentration (Tmax)	2 to 6 hours[4]
Apparent Terminal Half-life (t _{1/2})	~7 hours[5]
Volume of Distribution (Vd)	85 to 180 L[3]
Plasma Protein Binding	~62%[1]
Metabolism	Primarily by CYP3A4, to a lesser extent by CYP2D6[5].
Excretion	~75% renal, ~25% fecal[6].

Research Applications of Ranolazine-d3

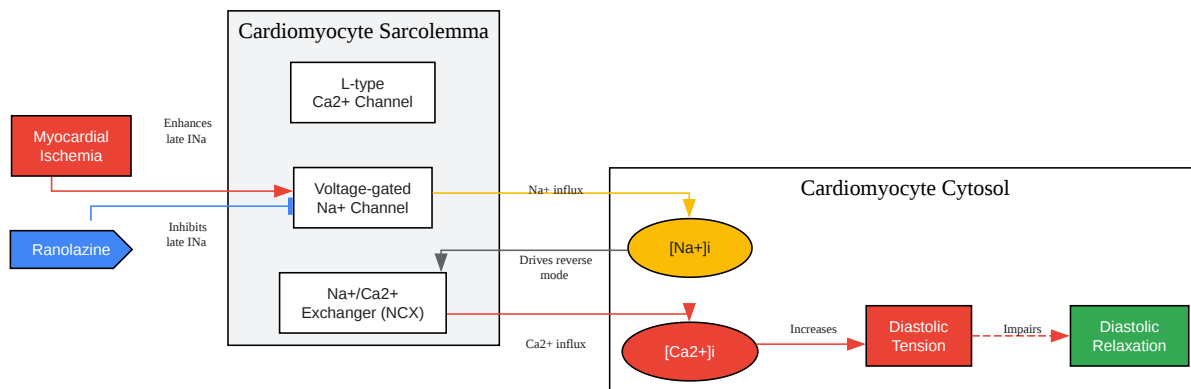
The primary and most critical research application of **Ranolazine-d3** is its use as an internal standard in bioanalytical methods for the quantification of Ranolazine. These methods are essential in various stages of drug development and clinical research:

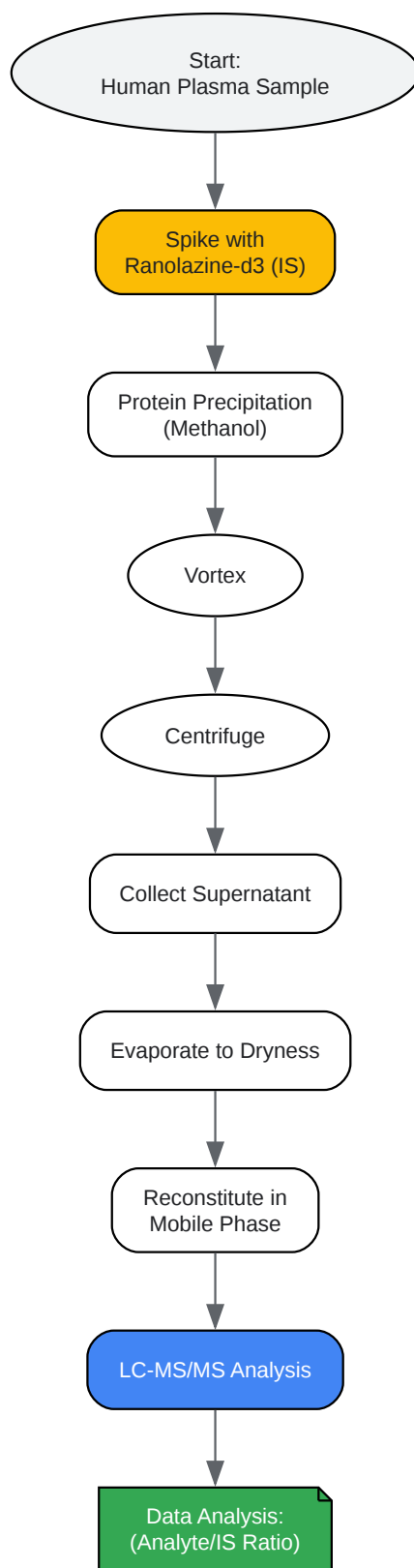
- **Pharmacokinetic Studies:** To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in preclinical and clinical studies.
- **Bioequivalence Studies:** To compare the bioavailability of a generic formulation of Ranolazine to the brand-name drug.
- **Therapeutic Drug Monitoring (TDM):** In some clinical scenarios, to monitor patient compliance and tailor dosages to achieve optimal therapeutic outcomes while minimizing adverse effects.
- **Drug-Drug Interaction Studies:** To investigate the effect of co-administered drugs on the pharmacokinetics of Ranolazine.

Mechanism of Action of Ranolazine: The Rationale for its Quantification

Understanding the mechanism of action of Ranolazine highlights the importance of accurately measuring its concentration in biological systems. Ranolazine's primary anti-anginal effect is achieved through the inhibition of the late inward sodium current (INa) in cardiomyocytes[7][8].

Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently leads to an increase in intracellular calcium via the $\text{Na}^+/\text{Ca}^{2+}$ exchanger operating in reverse mode. The resulting calcium overload contributes to myocardial diastolic dysfunction and increased oxygen consumption. By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.





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References

- 1. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. btrc-charity.org [btrc-charity.org]
- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 4. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 7. Ranolazine-d3 | CAS 1054624-77-9 | LGC Standards [lgcstandards.com]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129258#what-is-ranolazine-d3-and-its-research-applications]

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